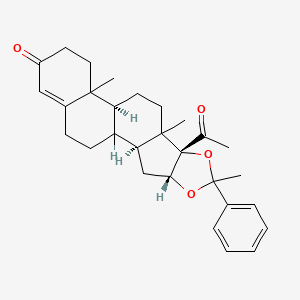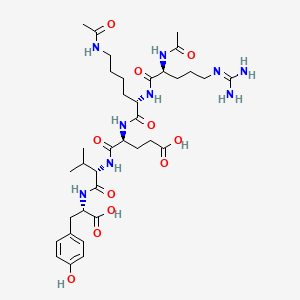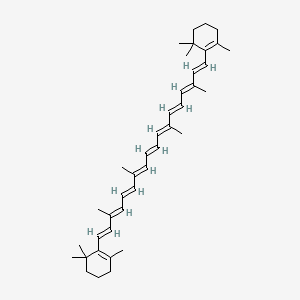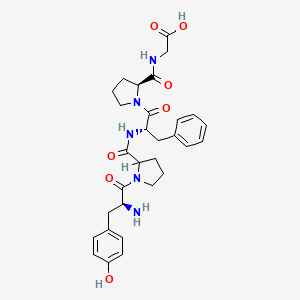
Betrixaban
Overview
Description
Betrixaban, known by its trade name Bevyxxa, is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute illnesses and are at risk for thromboembolic complications . This compound was developed by Millennium Pharmaceuticals and later acquired by Portola Pharmaceuticals .
Mechanism of Action
Target of Action
Betrixaban is a Factor Xa inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents thrombin generation, thereby reducing the risk of thrombus formation .
Mode of Action
This compound acts as a cofactor-independent direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . This inhibition is competitive and reversible, meaning that this compound binds to Factor Xa in a manner that competes with its natural substrates, and this binding can be reversed .
Biochemical Pathways
The major biotransformation pathway for this compound involves hydrolysis to form PRT062802 and PRT062803 . PRT062803 can be further demethylated to form PRT062799 or hydroxylated to form PRT062982 .
Pharmacokinetics
This compound has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life among the class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This compound is mainly cleared via the hepatobiliary system . Only 5%–7% of orally administered this compound is renally cleared, making it a suitable option for patients with renal impairment . It also has minimal hepatic metabolism (<1%), reducing the risk of accumulation in patients with liver impairment .
Result of Action
The primary result of this compound’s action is the prevention of thrombin generation . This leads to a reduction in the risk of venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of P-glycoprotein (P-gp) inhibitors can impact this compound’s pharmacokinetics . Additionally, the bioavailability of this compound is lowered if taken with fatty food . Therefore, the patient’s diet and concomitant medications can influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Betrixaban’s action is driven by the competitive and reversible inhibition of the factor Xa . It interacts with factor Xa, a key enzyme in the coagulation cascade, to prevent thrombin generation . This interaction is crucial in preventing the formation of blood clots.
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in the coagulation process. By inhibiting factor Xa, it prevents thrombin generation, which in turn influences cell function by reducing the formation of blood clots . This can impact cell signaling pathways related to coagulation and cellular metabolism.
Molecular Mechanism
This compound works at the molecular level by directly inhibiting factor Xa in a cofactor-independent manner . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Temporal Effects in Laboratory Settings
This compound has a long half-life, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This allows for a consistent anticoagulant effect over 24 hours . It is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .
Metabolic Pathways
This compound undergoes minimal hepatic metabolism, with less than 1% being metabolized in the liver . The majority of this compound is excreted as the unchanged drug, most likely via biliary secretion . This suggests that this compound is involved in metabolic pathways related to the hepatobiliary system.
Transport and Distribution
This compound is absorbed rapidly after oral administration, with its plasma concentration peaking after 3–4 hours . Given its minimal hepatic metabolism and clearance via the hepatobiliary system, it is likely that this compound is transported and distributed within cells and tissues via these routes .
Preparation Methods
The synthesis of Betrixaban involves several steps. One method includes the nucleophilic addition-elimination reaction of 5-methoxyisatoic anhydride with 2-amino-5-chloropyridine in the presence of potassium tert-butoxide to form N-(5-chloro-2-pyridyl)-5-methoxy-2-aminobenzamide. This intermediate is then reacted with cyanobenzoyl chloride to form N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide hydrochloride, which undergoes nucleophilic addition with dimethylamine to yield this compound .
Another method involves reacting a compound with the structural formula II or its salt with MN(CH) in liquid dimethylamine to obtain this compound. This method is noted for its high yield and product purity .
Chemical Reactions Analysis
Betrixaban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Common reagents used in these reactions include potassium tert-butoxide, cyanobenzoyl chloride, and dimethylamine. The major products formed are intermediates leading to the final product, this compound .
Scientific Research Applications
Betrixaban has several scientific research applications:
Medicine: It is used as a prophylactic for venous thromboembolism in patients with restricted mobility or other risks for thromboembolism.
Pharmacogenetics: Research has explored the genetic polymorphisms affecting the pharmacodynamics and pharmacokinetics of this compound, aiming to improve personalized medicine approaches.
Comparison with Similar Compounds
Betrixaban is part of a class of direct oral anticoagulants that includes other Factor Xa inhibitors such as rivaroxaban, apixaban, and edoxaban . Compared to these compounds, this compound has a longer half-life and lower renal excretion, making it suitable for patients with renal insufficiency . Unlike some other Factor Xa inhibitors, this compound is not metabolized by CYP3A4, reducing the risk of drug-drug interactions .
Similar compounds include:
Rivaroxaban: Another direct Factor Xa inhibitor with a shorter half-life and higher renal excretion.
Apixaban: Known for its high oral bioavailability and selective Factor Xa inhibition.
Edoxaban: Similar to this compound but with different pharmacokinetic properties.
This compound’s unique pharmacokinetic profile and lower risk of renal excretion make it a valuable option for specific patient populations .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLNRLADUSQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954727 | |
| Record name | Betrixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5-2.7 mg/ml | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa. | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
330942-05-7 | |
| Record name | Betrixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betrixaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betrixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betrixaban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-212 ºC | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















